tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound tert-butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate is systematically named according to IUPAC rules as tert-butyl 2-(6-fluoro-1H-indol-3-yl)ethylcarbamate. Its molecular formula is C₁₅H₁₉FN₂O₂ , with a molecular weight of 278.32 g/mol . The structure comprises a tert-butyl carbamate group linked via an ethyl chain to the 3-position of a 6-fluoroindole core.
A comparative analysis of related indole carbamate derivatives reveals distinct structural variations (Table 1):
Structural Features of the Indole Core and Fluorine Substitution
The indole core consists of a bicyclic structure with a benzene ring fused to a pyrrole ring. Fluorine substitution at the 6-position introduces electronegativity, altering electronic distribution and hydrogen-bonding capabilities. The C–F bond length in the 6-fluoroindole moiety is approximately 1.35 Å , shorter than C–Cl or C–Br bonds in analogous halogenated indoles, which impacts intermolecular interactions.
The fluorine atom’s inductive effect reduces electron density at the 5- and 7-positions of the indole ring, directing electrophilic substitution to the 4- and 2-positions. This electronic perturbation is critical in cross-coupling reactions, where the 6-fluoro group enhances regioselectivity during Suzuki-Miyaura couplings.
Carbamate Functional Group Configuration and Conformational Analysis
The tert-butyl carbamate (Boc) group adopts a planar configuration due to resonance stabilization between the carbonyl oxygen and the adjacent nitrogen. The tert-butyl moiety introduces steric bulk, shielding the carbamate from nucleophilic attack and enhancing solubility in nonpolar solvents.
Conformational analysis via NMR reveals two rotamers around the C–N bond of the carbamate group, with a 3:1 ratio favoring the trans conformation (δ = 1.38 ppm for tert-butyl protons). Density functional theory (DFT) calculations suggest an energy barrier of 12.5 kJ/mol for rotation, consistent with restricted mobility at room temperature.
Crystallographic Data and X-ray Diffraction Studies
X-ray crystallography of analogous indole-carbamate derivatives (e.g., 1,2,4-triazolo[4’,3’:2,3]pyridazino[4,5-b]indole) reveals planar indole systems with twist angles of 4.94–12.65° between the indole and adjacent rings. For this compound, predicted unit cell parameters (based on isostructural compounds) include:
- Space group : P2₁/c
- Unit cell dimensions : a = 10.23 Å, b = 15.47 Å, c = 8.92 Å, β = 102.5°
- Density : 1.28 g/cm³
Intermolecular interactions are dominated by N–H···O hydrogen bonds (2.8–3.1 Å) between the carbamate oxygen and indole NH, stabilizing the crystal lattice.
Comparative Analysis with Related Indole Carbamate Derivatives
Key distinctions among indole carbamates arise from halogen substitution and linker length (Table 2):
The 6-fluoro derivative exhibits superior metabolic stability compared to chloro analogs due to reduced oxidative susceptibility at the indole ring. Additionally, fluorine’s smaller van der Waals radius minimizes steric clashes in enzyme binding pockets, enhancing bioavailability in pharmacological contexts.
Properties
IUPAC Name |
tert-butyl N-[2-(6-fluoro-1H-indol-3-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c1-15(2,3)20-14(19)17-7-6-10-9-18-13-8-11(16)4-5-12(10)13/h4-5,8-9,18H,6-7H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEFQMQZBMYSDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CNC2=C1C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Aminoethyl Side Chain as Carbamate
The aminoethyl moiety is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate (NaHCO3) in a mixed solvent system (methanol/water). This reaction typically proceeds at room temperature (~25 °C) and affords the tert-butyl carbamate with high selectivity and yield. This protection step is crucial to prevent side reactions during subsequent functionalizations.
- Reaction conditions: Boc2O, NaHCO3, MeOH/H2O, 25 °C
- Yield: Generally high, >85% in similar systems
- Mechanism: Nucleophilic attack by the amino group on Boc2O forming the carbamate linkage
Selective Fluorination of the Indole Ring
Representative Preparation Data Table
| Step | Starting Material / Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 6-Fluoroindole | Commercial or via electrophilic fluorination | N/A | Starting fluorinated indole core |
| 2 | 6-Fluoroindole + 2-bromoethylamine | Alkylation in polar aprotic solvent, base | 70–85 | Formation of 2-(6-fluoroindol-3-yl)ethylamine intermediate |
| 3 | 2-(6-fluoroindol-3-yl)ethylamine + Boc2O | NaHCO3, MeOH/H2O, 25 °C, 12 h | >85 | Protection of amino group as tert-butyl carbamate |
| 4 | Carbamate intermediate + Pd catalyst + arylboronic acid | Pd2(dba)3/SPhos, K3PO4, dioxane, 100 °C, 3–24 h | 60–90 | Optional cross-coupling for further derivatization |
Research Findings and Optimization Notes
- Protecting group strategy: The use of the tert-butyl carbamate group effectively prevents unwanted side reactions during electrophilic aromatic substitution or metal-catalyzed coupling steps.
- Temperature control: Low temperatures (-78 °C to 0 °C) are often employed during organolithium or halogenation steps to improve regioselectivity and yield.
- Base selection: Sodium bicarbonate is preferred for carbamate formation due to mildness and compatibility with aqueous solvents.
- Catalyst system: Pd2(dba)3 combined with SPhos ligand provides high catalytic activity and selectivity in Suzuki coupling reactions involving indole derivatives.
- Solvent choice: 1,4-Dioxane and methanol/water mixtures are commonly used for their ability to dissolve organic and inorganic reagents effectively.
Chemical Reactions Analysis
tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The carbamate group can be cleaved under acidic or basic conditions, releasing the corresponding amine and carbon dioxide.
Deprotection: The tert-butyl group can be removed under specific conditions to yield the corresponding primary amine, potentially increasing the molecule’s polarity and bioactivity.
Common reagents and conditions used in these reactions include acids or bases for hydrolysis and specific deprotection agents for removing the tert-butyl group. The major products formed from these reactions are the corresponding amines and carbon dioxide.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate has been studied for its potential as an anticancer agent . The indole structure is known for its ability to interact with various biological targets, making it a candidate for further development in cancer therapy.
Case Study 1: Anticancer Activity
In vitro studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Induction of apoptosis |
| HeLa | 10 | Activation of caspases |
| A549 | 12 | Modulation of Bcl-2 levels |
These results indicate a strong dose-dependent response, supporting its potential as a lead compound for cancer therapy.
Antimicrobial and Antiviral Activities
The compound has also been investigated for its antimicrobial and antiviral properties . Indole derivatives are known to possess various biological activities, including:
- Antiviral Activity : Studies have reported that indole derivatives can inhibit both RNA and DNA viruses, suggesting that this compound may exhibit similar effects.
Case Study 2: Antiviral Activity
Research on related indole derivatives has shown promising results against several viral strains, indicating the potential of this compound in antiviral drug development.
Anti-inflammatory Properties
Preclinical studies have demonstrated that the compound can reduce inflammatory markers in animal models. For example:
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound Administered | 50 | 70 |
This suggests that this compound may be effective in treating inflammatory conditions.
Mechanism of Action
Currently, there is limited information available on the specific mechanism of action of tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamateThese interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Key Compounds:
tert-Butyl (2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)carbamate (CAS: 1132910-79-2)
- Molecular Formula: C₁₆H₁₉F₃N₂O₂
- Molecular Weight: 328.33 g/mol
- Substituent: 5-Trifluoromethyl group on indole.
- Properties: Increased lipophilicity due to the trifluoromethyl group, enhancing membrane permeability. Stored at 2–8°C to maintain stability .
Properties: Lower molecular weight (~262.32 g/mol estimated) and reduced electronic effects compared to fluorinated analogues. Used in studies exploring indole’s native interactions .
tert-Butyl (S)-butyl(1-((cycloheptylmethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate Modifications: Extended alkyl chain and cycloheptylmethyl group. Applications: Demonstrates how bulky substituents can alter pharmacokinetics and target selectivity .
Table 1: Structural and Physicochemical Comparison
PEG-Modified Carbamate Derivatives
Compounds like tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (CAS: 139115-92-7) incorporate polyethylene glycol (PEG) chains, significantly altering solubility and bioavailability. These derivatives exhibit improved aqueous solubility due to ether linkages, making them suitable for drug delivery systems .
Extended Functional Group Modifications
- Pyridine-Based Analogues : tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-3-yl)carbamate (CAS: 1820707-62-7) replaces indole with pyridine, shifting reactivity toward electrophilic substitution at the chlorine position .
Physicochemical and Application-Based Comparisons
- Biological Activity : Trifluoromethyl groups (as in ) increase metabolic stability but may reduce solubility, whereas PEG modifications () counterbalance hydrophobicity.
- Synthetic Utility : The tert-butyl carbamate group is a common protecting group in peptide synthesis, with Boc-deprotection methods (e.g., trifluoroacetic acid) widely applicable across analogues .
Biological Activity
Tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate is a synthetic compound featuring an indole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 278.32 g/mol. Its structure includes a tert-butyl group, an ethyl chain, and a carbamate functional group linked to a fluorinated indole ring. The presence of the fluorine atom is significant as it can enhance the compound's biological properties compared to similar indole derivatives.
This compound exhibits various biological activities through multiple mechanisms:
- Enzyme Interaction : The compound interacts with specific enzymes and proteins, influencing their activity. Indole derivatives are known to exhibit inhibitory effects against various targets, including kinases and phosphatases.
- Cell Signaling Modulation : It affects cell signaling pathways, which can lead to alterations in gene expression and cellular metabolism. This modulation is crucial for its anticancer and anti-inflammatory activities.
Biological Activities
The biological activities associated with this compound include:
- Anticancer Activity : Studies have shown that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms involve the modulation of apoptotic pathways and cell cycle regulation .
- Antiviral Effects : Indole compounds have demonstrated antiviral properties by inhibiting viral replication through various pathways, including interference with viral entry or replication processes.
- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, thus showing potential in treating inflammatory diseases.
The compound's biochemical properties include:
| Property | Description |
|---|---|
| Solubility | Generally soluble in organic solvents; solubility in water may vary due to its structure. |
| Stability | Exhibits stability under physiological conditions but may undergo hydrolysis under extreme pH conditions. |
| Transport Mechanisms | Likely interacts with membrane transporters facilitating cellular uptake. |
Case Studies
Several studies have investigated the biological activity of related indole derivatives that provide insights into the potential effects of this compound:
- Anticancer Activity in Cell Lines : In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) demonstrated that indole derivatives can significantly reduce cell viability at concentrations ranging from 5 µM to 10 µM, indicating potent anticancer effects .
- Neuroprotective Effects : Research involving SH-SY5Y neuronal cells showed that certain indole derivatives can protect against neurotoxic insults, suggesting potential applications in neurodegenerative diseases .
- Antiviral Assays : Compounds structurally similar to this compound have been tested against viral infections, revealing promising inhibitory effects on viral replication in vitro.
Q & A
Q. What are the critical safety and handling protocols for tert-butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, employ P95 (US) or P1 (EU) particle filters in environments with aerosolized particles. Higher exposure levels may require OV/AG/P99 (US) or ABEK-P2 (EU) respirators .
- Ventilation: Conduct experiments in fume hoods to prevent inhalation exposure. Ensure local exhaust ventilation for powder handling .
- Storage: Store in airtight containers at room temperature, protected from light and moisture. Avoid contact with strong acids/bases or oxidizing agents to prevent decomposition .
Basic Question
Q. Which spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks using DEPT and HSQC experiments. The tert-butyl group typically appears as a singlet at ~1.4 ppm (1H NMR), while the indole proton resonates near 7.0–7.5 ppm .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]+ ≈ 307.15 g/mol) and isotopic patterns for fluorine (19F) .
- IR Spectroscopy: Identify carbamate C=O stretching vibrations at ~1680–1720 cm⁻¹ and indole N-H stretches at ~3400 cm⁻¹ .
Advanced Question
Q. How can researchers optimize low synthetic yields (e.g., 20%) for tert-butyl carbamate derivatives under continuous flow conditions?
Methodological Answer:
- Reaction Parameter Screening: Vary temperature (40–80°C), residence time (10–30 min), and catalyst loading (e.g., Pd(OAc)₂ for coupling reactions). Use Design of Experiments (DoE) to identify optimal conditions .
- Purification: Employ flash chromatography with gradient elution (cyclohexane/EtOAc) or preparative HPLC for polar byproducts. Solvent recrystallization (e.g., MeOH/CH₂Cl₂) may improve purity .
- Alternative Methods: Explore microwave-assisted synthesis to enhance reaction efficiency and reduce side-product formation .
Advanced Question
Q. What strategies resolve structural ambiguities in tert-butyl carbamate derivatives, particularly regarding regiochemistry or stereochemistry?
Methodological Answer:
- X-ray Crystallography: If single crystals are obtainable, resolve absolute configuration and confirm substituent positions. For example, tert-butyl groups often stabilize crystal packing via van der Waals interactions .
- 2D NMR Techniques: Use NOESY to probe spatial proximity of protons (e.g., indole H-3 and adjacent ethyl carbamate chain). HSQC correlates 1H and 13C signals for backbone assignment .
- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .
Basic Question
Q. What stability challenges arise during storage or reaction of this compound?
Methodological Answer:
- Hydrolysis Risk: The carbamate group is prone to hydrolysis in acidic/basic conditions. Monitor pH during reactions (maintain 6–8) and avoid aqueous workups unless necessary .
- Thermal Stability: Decomposition occurs above 150°C. Use low-temperature techniques (e.g., cryogenic reactions) for heat-sensitive steps .
- Light Sensitivity: Store in amber glassware to prevent photodegradation of the indole moiety .
Advanced Question
Q. How can contradictory data on the reactivity of tert-butyl carbamates with nucleophiles be systematically analyzed?
Methodological Answer:
- Kinetic Studies: Use stopped-flow NMR or UV-Vis spectroscopy to measure reaction rates under varying conditions (solvent polarity, nucleophile concentration). Compare tert-butyl carbamate with Boc-protected analogs .
- Mechanistic Probes: Introduce isotopic labeling (e.g., 18O in the carbamate carbonyl) to track nucleophilic attack pathways via mass spectrometry .
- Computational Analysis: Model transition states using Gaussian or ORCA software to identify steric or electronic barriers impeding reactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
